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Compound of Interest

2-Amino-1-(3,4-
Compound Name:

dichlorophenyl)ethanone
CAS No.: 380650-10-2

Cat. No.: B3263846

Get Quote

Executive Summary

3,4-Dichlorophenacylamine hydrochloride (2-amino-1-(3,4-dichlorophenyl)ethanone HCI) is a
critical

-aminoketone intermediate used primarily in the synthesis of phenethanolamine-class
adrenergic agents and chiral amino alcohols. Its structural integrity is defined by the equilibrium
between its stable hydrochloride salt form and its highly reactive free base, which is prone to
rapid self-condensation. This guide details the physicochemical properties, the Delépine
synthetic route (preferred for high purity), and the strict handling protocols required to prevent
pyrazine dimerization.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][71[8][9]
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The molecule consists of a 3,4-dichlorophenyl ring linked to a primary amine via a carbonyl-
methylene bridge. The presence of the ketone at the

-position to the amine renders the free base unstable, necessitating its isolation and storage as
the hydrochloride salt.

Parameter Specification

2-amino-1-(3,4-dichlorophenyl)ethanone

IUPAC Name )

hydrochloride
Common Name 3,4-Dichlorophenacylamine HCI
CAS Number 41995-19-1 (HCI salt)

ngcontent-ng-c2977031039="" _nghost-ng-

Molecular Formula c1310870263="" class="inline ng-star-inserted">

Molecular Weight 240.51 g/mol

SMILES CI.NCC(=0)C1=CC=C(CIl)C(Cl)=C1
Appearance White to off-white crystalline solid

Solubility Soluble in water, methanol, ethanol; insoluble in

non-polar solvents (hexane, ether).[1][2]

- Hygroscopic; stable as HCI salt. Free base
Stability ]
degrades rapidly.

Structural Instability & The "Free Base" Trap

Expert Insight: A common failure mode in handling phenacylamines is the attempted isolation
of the free base. Unlike phenethylamines (which are stable as free bases),

-aminoketones possess a nucleophilic amine and an electrophilic ketone on the same
backbone.

Upon neutralization, two molecules of 3,4-dichlorophenacylamine spontaneously condense to
form a dihydropyrazine derivative, which subsequently oxidizes to a pyrazine. This irreversible
dimerization degrades the active pharmaceutical ingredient (API) yield.
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Visualization: The Dimerization Pathway

The following diagram illustrates the degradation mechanism that occurs if the HCl salt is
neutralized without immediate capture (e.g., by reduction).

Stable HCI Salt Neutralization (NaOH/NaHCO3) > Reactive Ffee Base
(Transient)

Self-Condengation

(2 sz

Dihydropyrazine Oxidation 3,6-bis(3,4-dichlorophenyl)pyrazine
Intermediate (Irreversible Impurity)

Click to download full resolution via product page

Figure 1: The degradation pathway of the free base. The salt form blocks the amine
nucleophile, preventing the initial attack on the carbonyl carbon.

Synthetic Protocol: The Delépine Reaction

While the Gabriel synthesis is a theoretical option, the Delépine Reaction is the industry
standard for 3,4-dichlorophenacylamine HCI. It avoids the risk of poly-alkylation (seen with
direct ammonia treatment) and uses mild hydrolysis conditions.

Reagents Required[3][11][12][13][14]

e Substrate: 2-Bromo-1-(3,4-dichlorophenyl)ethanone (3,4-Dichlorophenacyl bromide).
¢ Aminating Agent: Hexamethylenetetramine (Hexamine/Urotropine).

e Solvent: Chloroform (for salt formation) and Ethanol/Conc. HCI (for hydrolysis).

Step-by-Step Methodology

e Hexaminium Salt Formation:

o Dissolve 2-bromo-1-(3,4-dichlorophenyl)ethanone (1.0 eq) in chloroform (10 mL/qg).
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[e]

Add Hexamethylenetetramine (1.05 eq) dissolved in minimal chloroform.

o

Observation: A thick white precipitate (the quaternary ammonium salt) forms rapidly.

[¢]

Stir at room temperature for 4—6 hours.

[¢]

Filter the solid, wash with cold chloroform, and dry. Do not purify further.
e Acid Hydrolysis (Cleavage):

o Suspend the quaternary salt in Ethanol (95%).

o Add concentrated HCI (3—4 eq) slowly.

o Heat to reflux (approx. 78°C) for 2—-3 hours. The solid will dissolve, followed by the
precipitation of ammonium chloride (byproduct).

o Critical Step: Cool the mixture and filter off the ammonium chloride.

o Concentrate the filtrate to roughly 20% volume.

o Cool to 0°C to crystallize the 3,4-dichlorophenacylamine hydrochloride.
 Purification:

o Recrystallize from ethanol/ether or isopropanol.

o Validation: Check melting point (Decomposes >200°C; Note: Starting material melts
~72°C).

Visualization: Synthesis Workflow
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Figure 2: The Delépine synthetic route ensures mono-amination and high purity.

Applications & Downstream Chemistry

The primary utility of 3,4-dichlorophenacylamine HCI is as a precursor to 2-amino-1-(3,4-
dichlorophenyl)ethanol, a structural analog of norepinephrine and a scaffold for beta-blockers
or reuptake inhibitors.

Reduction Protocol (Amino Alcohol Synthesis)

To access the alcohol, the ketone must be reduced.[3][4]

+ Reagent: Sodium Borohydride (
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e Condition: Methanol,

» Note: The HCI salt is neutralized in situ by the excess borohydride, but the reduction is faster
than the dimerization rate at low temperatures.

Chiral Synthesis: For enantiopure amino alcohols, asymmetric transfer hydrogenation (ATH)
using Ru-TsDPEN catalysts is preferred over standard borohydride reduction.

Safety & Handling (E-E-A-T)

o Lachrymator Risk: The starting material (bromoketone) is a potent lachrymator (tear gas
agent). All weighing and transfers must occur in a functioning fume hood.

o Dust Hazard: The final HCI salt is a fine powder and a respiratory irritant. Use N95 or P100
respiratory protection.

o Storage: Store in amber glass vials, desiccated, at -20°C. Moisture can catalyze hydrolysis
or degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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